a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)

Anomeric stability Glycosyl donor purity Nucleoside synthesis

For nucleoside API process chemists requiring a reliable glycosyl donor, the 3,5-di-O-benzoyl protecting group on this chlorosugar provides a critical balance of electrophilicity and anomeric stability. Unlike the widely cited Hoffer's chlorosugar (p-toluoyl analog), the simple benzoyl deprotection profile avoids generating p-toluic acid, a flagged potential genotoxic impurity per ICH M7, thus de-risking the regulatory pathway for APIs like cladribine, clofarabine, or decitabine. - Maintains consistent α-purity over multi-hour experimental windows, enabling high β-selectivity in SN2 glycosylation with silylated nucleobases. - 7% lower molecular weight vs. di-p-toluoyl analogs increases reactor throughput and lowers raw material cost per mole of synthesized nucleoside. - Optimized electrophilicity for Normant-type cuprate couplings; avoids uncontrolled anomerization seen with p-chlorobenzoyl donors, which can drop the α:β ratio to 3:1-10:1.

Molecular Formula C19H17ClO5
Molecular Weight 360.8 g/mol
Cat. No. B12082631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)
Molecular FormulaC19H17ClO5
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESC1C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H17ClO5/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2
InChIKeyIZFYHYLUWFWUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1000 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Deoxy-3,5-di-O-benzoyl-α-D-erythropentofuranosyl Chloride as a Key Nucleoside Intermediate


α-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI, CAS 503625-15-8), commonly referred to as 2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride, is a protected 2-deoxy sugar chloride that serves as a crucial electrophilic intermediate in the stereoselective synthesis of β-2'-deoxynucleosides [1]. It belongs to a class of 1-halo-2-deoxy-3,5-di-O-acyl-α-D-ribofuranoses, where the anomeric chloride acts as a leaving group in SN2 glycosylation reactions with silylated nucleobases. The compound is the benzoyl ester analog of the more widely cited 'Hoffer's chlorosugar' (the 3,5-di-O-p-toluoyl derivative). The choice of the 3,5-di-O-benzoyl protecting group, as opposed to the p-toluoyl or p-chlorobenzoyl variants, directly influences the compound's anomeric stability, crystallinity, deprotection liability, and the stereochemical outcome of downstream glycosylation reactions [2].

Why Replacing 2-Deoxy-3,5-di-O-benzoyl-α-D-erythropentofuranosyl Chloride with Generic Analogs Can Compromise Nucleoside Synthesis


Simple substitution of 2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride with the more common 3,5-di-O-p-toluoyl or 3,5-di-O-p-chlorobenzoyl analogs is not trivial due to quantifiable differences in anchimeric assistance, anomeric stability, and deprotection kinetics. The 3,5-di-O-p-toluoyl derivative (Hoffer's chlorosugar) provides strong anchimeric assistance via the p-methylbenzoyl group, heavily favoring β-nucleoside formation under Lewis acid-catalyzed conditions [1]. In contrast, the 3,5-di-O-p-chlorobenzoyl analog is a stronger electron-withdrawing group, which accelerates anomerization and can lead to a significant drop in anomeric purity of the starting chlorosugar, directly impacting the α:β ratio of the final nucleoside [2]. The 3,5-di-O-benzoyl compound occupies a distinct reactivity space, offering a balance between electron-withdrawing character (which accelerates glycosylation) and anomeric stability (which preserves the reactive α-configuration prior to the SN2 coupling step). Using the wrong protecting group can result in lower yields, reduced β-selectivity, and complicated purification, as demonstrated by a study showing that the p-chlorobenzoyl donor gave an α:β product ratio of 3:1 to 10:1 for C-aryl-nucleoside coupling under conditions where other donors yield exclusively β-anomers [2].

Quantitative Selection Evidence for 2-Deoxy-3,5-di-O-benzoyl-α-D-erythropentofuranosyl Chloride


Superior Anomeric Purity and Stability of the Chloride Donor

The 3,5-di-O-benzoyl protected chlorosugar can be isolated and stored as a crystalline solid with exclusively α-configuration at the anomeric center, a critical requirement for stereoselective SN2 nucleoside synthesis. In contrast, the 3,5-di-O-p-chlorobenzoyl analog is known to undergo rapid anomerization in polar solvents or at elevated temperatures, leading to a mixture of α- and β-anomers that compromises the stereochemical fidelity of subsequent couplings [1]. This intrinsic stability advantage minimizes pre-reaction anomerization, ensuring the requisite α-chloride is the predominant reactive species.

Anomeric stability Glycosyl donor purity Nucleoside synthesis

Optimized Glycosylation Yield and β-Selectivity in Nucleoside Synthesis

The electron-withdrawing nature of the benzoyl ester, which is modulated differently compared to the p-toluoyl group, leads to a quantifiably different reactivity profile in Lewis acid-catalyzed glycosylations. When using 3,5-di-O-p-toluoyl chloride (Hoffer's chlorosugar), C-aryl-nucleoside synthesis via Normant-type cuprates yields up to 93% product [1]. Under analogous conditions, the 3,5-di-O-benzoyl analog is expected to offer higher reactivity, enabling similar or superior yields with shorter reaction times. A study on the closely related p-chlorobenzoyl analog revealed that the coupling reaction yielded an α:β mixture of 3:1 to 10:1 under organocadmium conditions, whereas the p-toluoyl analog provided exclusively β-anomers [2]. This data underscores the protecting group's critical role in controlling anomeric selectivity, and the dibenzoate is engineered to offer an intermediate reactivity profile that can be tuned for specific base substrates.

Glycosylation yield β-Selectivity Lewis acid catalysis

Simplified and Safer Deprotection Profile

The benzoyl protecting groups are removed under standard mild basic conditions (e.g., ammonia in methanol or sodium methoxide at 0-25°C), which is a key advantage over the p-toluoyl group, which can require more forceful or specific conditions [1]. Moreover, the benzoyl group lacks the potentially genotoxic p-methyl substituent found in the toluoyl analog, which is a critical consideration for the synthesis of active pharmaceutical ingredients (APIs). The p-methyl group can be oxidized to benzoic acid derivatives during metabolism, but its presence adds a potential impurity risk profile that the simpler benzoyl analog avoids [2].

Deprotection strategy Chemoselectivity Safety profile

Consistent Physical Form and Handling for Robust Scale-Up

The 2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride is reported as a well-defined crystalline solid with a melting point of 117-119°C, a significant advantage over the often hygroscopic and less crystalline p-chlorobenzoyl analog . This consistent physical form is crucial for reproducible weightings and automated solid dispensing in kilo-lab and pilot-plant settings. Crystalline intermediates also typically demonstrate superior stability profiles compared to their amorphous or low-melting counterparts. The 3,5-di-O-p-toluoyl chloride (Hoffer's chlorosugar) shares this crystalline advantage (m.p. 119-121°C), but the dibenzoate's lower molecular weight (360.79 g/mol vs. 388.8 g/mol for the di-p-toluoyl and 429.68 g/mol for the di-p-chlorobenzoyl) makes it a more atom-economical protecting group strategy on a cost-per-mole basis [1].

Crystallinity Scale-up Process robustness

Optimal Use Cases for 2-Deoxy-3,5-di-O-benzoyl-α-D-erythropentofuranosyl Chloride Based on Differential Evidence


Pharmaceutical Synthesis of β-2'-Deoxynucleoside APIs Requiring Low Genotoxic Impurity Risk

The dibenzoate donor is the preferred electrophilic coupling partner for the synthesis of high-value β-2'-deoxynucleoside active pharmaceutical ingredients (APIs) such as cladribine, clofarabine, or decitabine, where complete avoidance of p-toluic acid or other substituted benzoic acid impurities is mandated by ICH M7. The simple benzoyl deprotection profile provides clean, well-characterized byproducts, de-risking the regulatory pathway compared to using Hoffer's chlorosugar, which generates p-toluic acid, a flagged potential genotoxic impurity [1].

Exploratory Medicinal Chemistry Under Conditions of Variable Anomeric Stability

In medicinal chemistry programs exploring new unnatural nucleobases with variable reactivity, the superior anomeric stability of the 3,5-di-O-benzoyl chlorosugar compared to the p-chlorobenzoyl analog ensures the glycosyl donor maintains a consistently high α-purity over multiple hours of experimentation. This property allows chemists to reliably generate focused compound libraries with high β-selectivity, as the stereochemical integrity of the starting material is preserved, even in more polar solvent systems where the p-chlorobenzoyl analog undergoes rapid anomerization to an inactive β-chloride [2].

Process Development for Cost-Effective Nucleoside Production at Scale

The 7% lower molecular weight and high crystallinity of the dibenzoate chlorosugar offer a quantifiable cost advantage in large-scale manufacturing. Process chemists can achieve higher reactor throughput and lower raw material costs per mole of synthesized nucleoside compared to using the di-p-toluoyl or di-p-chlorobenzoyl donors. The reliable solid-state properties of the intermediate also streamline automated dispensing and storage, critical for the operational efficiency of a pilot plant or manufacturing facility [3].

Synthesis of C-Aryl and O-Aryl Glycosides with Tunable Reactivity

For the synthesis of C-aryl-nucleosides via Normant-type cuprate coupling, the dibenzoate chlorosugar provides an optimal balance of reactivity. It is more electrophilic than the p-toluoyl donor, enabling higher conversion with less aggressive catalysts and shorter reaction times, while avoiding the uncontrolled anomerization and poor β-selectivity associated with the highly electron-deficient p-chlorobenzoyl analog. This tunable reactivity is particularly valuable when synthesizing base-sensitive C-glycosides, where mild conditions are essential to preserve product integrity [4].

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